2-(1,2-dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1,2-Dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound belonging to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of 1,2-dimethylimidazole: The starting material, 1,2-dimethylimidazole, can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Amination: The imidazole ring is then subjected to amination using ethylene diamine to introduce the ethan-1-amine group.
Dihydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2-Dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Imidazole-4-carboxylic acid derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
2-(1,2-Dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of imidazole derivatives in cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1,2-dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, influencing biochemical processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or industrial processes.
Comparison with Similar Compounds
2-(1,2-Dimethyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is compared with other similar compounds, such as:
1,2-Dimethylimidazole: A simpler imidazole derivative without the ethan-1-amine group.
Imidazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of the amine group.
Ethyl imidazole-4-carboxylate: Another derivative with an ethyl ester group.
Properties
IUPAC Name |
2-(1,2-dimethylimidazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-9-7(3-4-8)5-10(6)2;;/h5H,3-4,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCCOSSQXFZVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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